4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;hexafluorophosphate
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Overview
Description
4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;hexafluorophosphate is a complex compound that combines fluorinated pyridines with iridium and hexafluorophosphate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, such as 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine, typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-aminopyridines followed by fluorination using reagents like sodium nitrite (NaNO2) and hydrofluoric acid (HF) . The iridium complex can be synthesized by reacting iridium(III) chloride with the fluorinated pyridine ligands under specific conditions .
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;hexafluorophosphate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Various nucleophiles for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;hexafluorophosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorinated pyridine rings can interact with enzymes and receptors, modulating their activity. The iridium center can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-methylpyridine: Another fluorinated pyridine with similar chemical properties.
4-fluoro-2-(pyrimidin-4-yl)pyridine: A related compound with applications in medicinal chemistry.
Uniqueness
4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;hexafluorophosphate is unique due to its combination of fluorinated pyridine rings and an iridium center, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C36H30F8IrN4P |
---|---|
Molecular Weight |
893.8 g/mol |
IUPAC Name |
4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;hexafluorophosphate |
InChI |
InChI=1S/2C13H12N.C10H6F2N2.F6P.Ir/c2*1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13;11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10;1-7(2,3,4,5)6;/h2*3-5,7-9H,1-2H3;1-6H;;/q2*-1;;-1;+3 |
InChI Key |
MJEBNEDEZCFJIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.C1=CN=C(C=C1F)C2=NC=CC(=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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